B600200 Allo-UDCA CAS No. 105227-28-9

Allo-UDCA

Cat. No.: B600200
CAS No.: 105227-28-9
Attention: For research use only. Not for human or veterinary use.
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Description

Allo-UDCA: is a bile acid derivative, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by its specific hydroxylation pattern at the 3alpha and 7beta positions on the cholan-24-oic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allo-UDCA typically involves multiple steps, starting from a suitable steroid precursor. The hydroxylation at the 3alpha and 7beta positions can be achieved through selective oxidation and reduction reactions. Common reagents used in these steps include oxidizing agents like Jones reagent (chromic acid in acetone) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve microbial transformation processes, where specific strains of bacteria or fungi are used to introduce the hydroxyl groups at the desired positions. This biotechnological approach can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Allo-UDCA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate (KMnO4), or osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce deoxy derivatives.

Scientific Research Applications

Allo-UDCA has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on lipid absorption.

    Medicine: Investigated for potential therapeutic uses in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of Allo-UDCA involves its interaction with bile acid receptors and transporters in the liver and intestines. It acts as a detergent to solubilize fats, facilitating their absorption. The compound also regulates cholesterol metabolism and influences the expression of genes involved in lipid homeostasis.

Comparison with Similar Compounds

Similar Compounds

    3beta,7alpha-Dihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxyl groups.

    3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid: Contains an additional hydroxyl group at the 12beta position.

    3beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid: Hydroxyl groups at the 3beta and 12alpha positions.

Uniqueness

Allo-UDCA is unique due to its specific hydroxylation pattern, which influences its biological activity and interactions with receptors and enzymes. This distinct structure makes it valuable for studying bile acid metabolism and developing therapeutic agents.

Properties

IUPAC Name

(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-SHOXBNBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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